

Physical and chemical properties of 3-Nitrobutyrophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrobutyrophenone

Cat. No.: B1360299

[Get Quote](#)

An In-depth Technical Guide to 3'-Nitrobutyrophenone

Introduction

3'-Nitrobutyrophenone, also known as 1-(3-nitrophenyl)butan-1-one, is an aromatic ketone containing a nitro functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. The presence of the nitro group, a strong electron-withdrawing group, and the ketone functionality make it a versatile precursor for a variety of chemical transformations. The nitro moiety is a known pharmacophore and toxicophore, imparting a range of biological activities to molecules, including antimicrobial and anti-inflammatory properties.^{[1][2][3]} This guide provides a comprehensive overview of the known physical and chemical properties of 3'-Nitrobutyrophenone, experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance.

Physicochemical Properties

The fundamental physicochemical properties of 3'-Nitrobutyrophenone are summarized below. These identifiers and properties are crucial for its handling, characterization, and application in research and development.

Identifiers and Molecular Characteristics

A summary of the key identifiers for 3'-Nitrobutyrophenone is presented in Table 1.

Identifier	Value	Reference
CAS Number	50766-86-4	[4] [5]
Molecular Formula	C10H11NO3	[4] [6] [7]
Molecular Weight	193.20 g/mol	[4] [7]
IUPAC Name	1-(3-nitrophenyl)butan-1-one	[6]
Synonyms	3'-Nitrobutyrophenone	[4] [5]
MDL Number	MFCD00024523	[4]

Physical Properties

The known physical properties of 3'-Nitrobutyrophenone are listed in Table 2. It should be noted that comprehensive experimental data for this specific compound is limited in publicly available literature. Some data may be predicted or based on structurally similar compounds.

Property	Value	Notes
Appearance	Not explicitly stated, likely a solid at room temperature	Based on similar nitroaromatic ketones.
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	Likely soluble in common organic solvents like ethanol, acetone, and dichloromethane.
XlogP (Predicted)	2.2	[6]

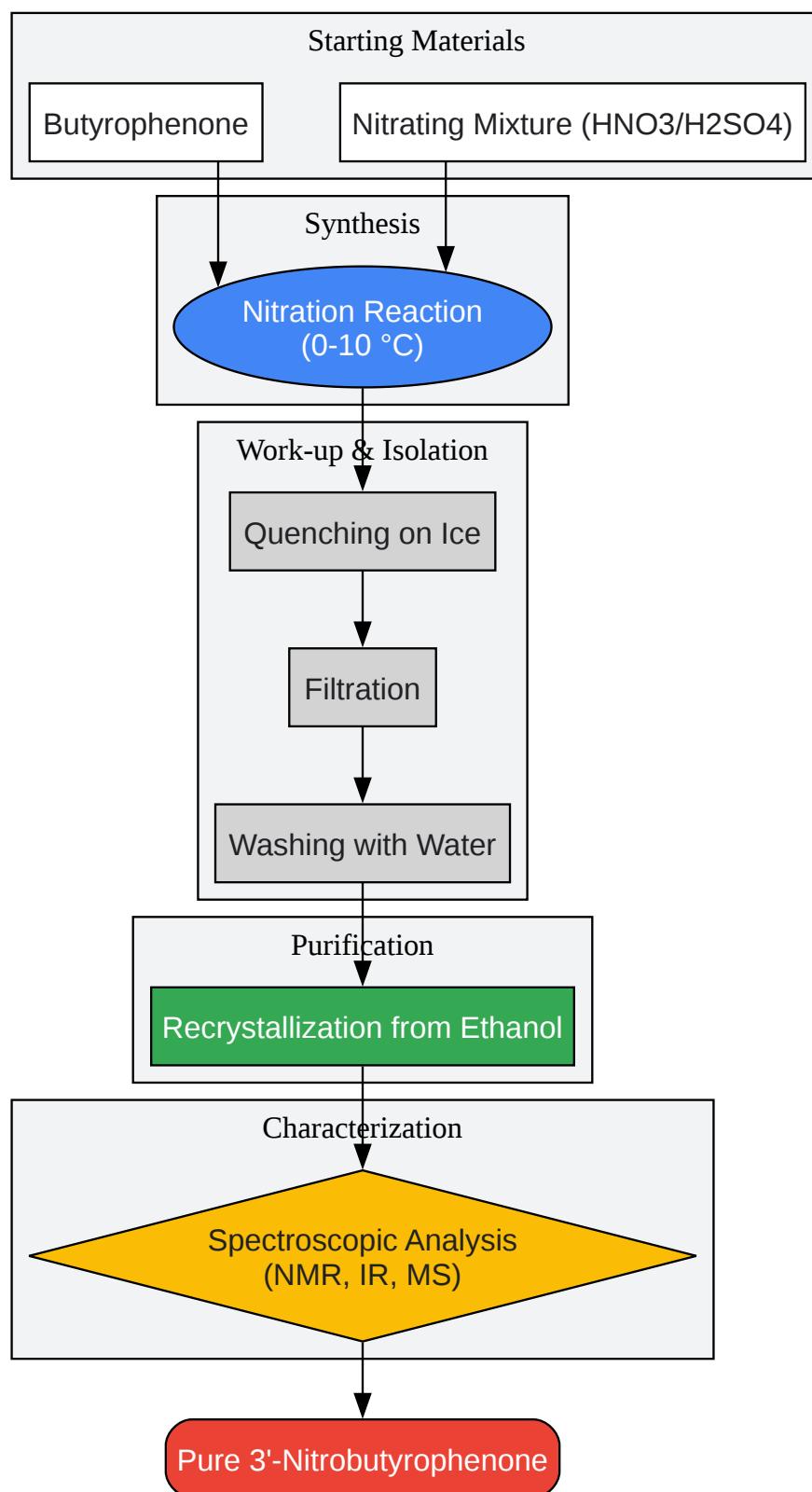
Spectral Data

Spectroscopic data is essential for the structural confirmation of 3'-Nitrobutyrophenone. While a complete set of spectra for this specific compound is not readily available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds like 3'-nitroacetophenone.

Spectroscopy	Expected Characteristics
¹ H NMR	Signals corresponding to the aromatic protons (in the 7-9 ppm region), the α -methylene protons (~3.0 ppm), the β -methylene protons (~1.7 ppm), and the terminal methyl protons (~1.0 ppm). The aromatic protons would show splitting patterns characteristic of a 1,3-disubstituted benzene ring.
¹³ C NMR	A signal for the carbonyl carbon (~198 ppm), signals for the aromatic carbons (in the 120-150 ppm range), and signals for the aliphatic carbons of the butyl chain.
IR Spectroscopy	Characteristic absorption bands for the carbonyl group (C=O) around 1690 cm^{-1} , and strong asymmetric and symmetric stretching vibrations for the nitro group (NO ₂) around 1530 cm^{-1} and 1350 cm^{-1} , respectively.
Mass Spectrometry	The mass spectrum would show a molecular ion peak (M ⁺) at m/z = 193.07. ^[6]

Experimental Protocols

Synthesis of 3'-Nitrobutyrophenone


A common method for the synthesis of nitroaromatic ketones is through the Friedel-Crafts acylation followed by nitration, or nitration of the corresponding ketone. A plausible synthetic route for 3'-Nitrobutyrophenone involves the nitration of butyrophenone.

Reaction:

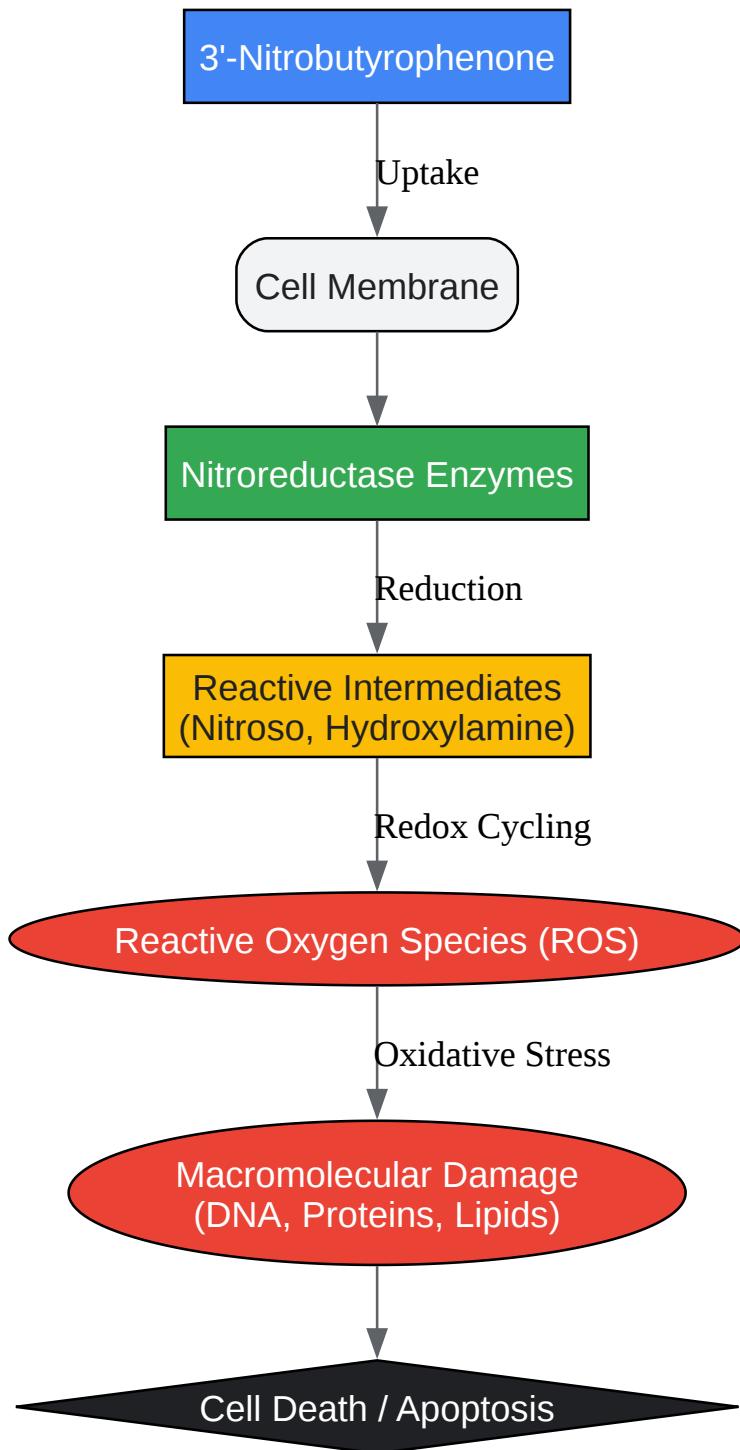
Detailed Protocol:

- In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid.
- Cool the flask in an ice-salt bath to 0 °C.
- Slowly add butyrophenone dropwise to the cooled sulfuric acid while maintaining the temperature below 5 °C.
- Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
- Add the cooled nitrating mixture dropwise to the butyrophenone solution, ensuring the reaction temperature does not exceed 5-10 °C.
- After the addition is complete, allow the reaction to stir at a low temperature for an additional 30-60 minutes.
- Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the product.
- Filter the crude product, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
- The crude 3'-Nitrobutyrophenone can be purified by recrystallization from a suitable solvent, such as ethanol.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification of 3'-Nitrobutyrophenone.

Chemical Reactivity and Stability


3'-Nitrobutyrophenone possesses two primary reactive sites: the ketone carbonyl group and the aromatic nitro group.

- Ketone Group: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol using agents like sodium borohydride, or reductive amination to form amines. It can also participate in condensation reactions at the α -carbon.
- Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position (relative to itself). However, the primary reactivity of the nitro group is its reduction to an amino group. This transformation is fundamental in medicinal chemistry for the synthesis of various derivatives and can be achieved using reagents like Sn/HCl, $H_2/Pd-C$, or sodium dithionite.
- Stability: The compound is generally stable under standard laboratory conditions. However, it should be stored away from strong reducing agents and high temperatures. Nitroaromatic compounds can be energetic and should be handled with appropriate care.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of 3'-Nitrobutyrophenone are not widely reported, the presence of the nitroaromatic scaffold is associated with a broad spectrum of biological effects.^[1] Nitro compounds are known to exhibit antibacterial, antifungal, antiparasitic, and anticancer activities.^{[1][2][3]}

The mechanism of action for many nitroaromatic compounds involves their intracellular reduction.^{[2][3]} In hypoxic environments, such as those found in solid tumors or within certain bacteria, cellular nitroreductases can reduce the nitro group to highly reactive intermediates, including nitroso and hydroxylamine species. These intermediates can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), inducing oxidative stress and damaging cellular macromolecules like DNA, proteins, and lipids, ultimately leading to cell death.^{[2][3]} This redox cycling is a key component of their biological activity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3'-NITROBUTYROPHENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Nitrobutyrophenone | 50766-86-4 [chemicalbook.com]
- 6. PubChemLite - 3'-nitrobutyrophenone (C10H11NO3) [pubchemlite.lcsb.uni.lu]
- 7. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Nitrobutyrophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360299#physical-and-chemical-properties-of-3-nitrobutyrophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com